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Pharmacokinetic Parameter Comparison

Parameter

Moxidectin (Human, Oral)

Ivermectin (Human, Oral)

Key Indication

Chemical Class
Lipophilicity (Log P)

Time to Peak
Concentration

(Tmax)
Terminal Half-Life

(T1p2)

Volume of
Distribution (Vy4/F)

Treatment of onchocerciasis
(river blindness) in individuals
aged 12+ [1]

Milbemycin [3]

5.4 [3]

~4 hours [3]

~20-23 days [3]

19.21 + 3.61 L/kg (in dogs) [5]

Treatment of onchocerciasis, lymphatic

filariasis, strongyloidiasis, and scabies [2]

Avermectin [2]

4.3 3]

~4-5 hours [2]

~12.6 - 80 hours (approx. 0.5 - 3.3 days);
wide variability reported, often cited as 18-
35 hours [2] [4]

5.35 +1.29 L/kg (in dogs) [5]
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Parameter Moxidectin (Human, Oral) Ivermectin (Human, Oral)

Oral Clearance 0.0220 £ 0.0038 L/h/kg (in dogs)  0.0498 £+ 0.0179 L/h/kg (in dogs) [5]
(CLIF) [5]

Plasma Protein Information not available in >90% [4] [6]

Binding search results

Detailed Experimental Data and Methodologies

The quantitative data in the table above are derived from specific clinical and preclinical studies. Here are

the experimental details for the key findings.

Moxidectin Pharmacokinetics in Infected Patients

e Source: [3]
¢ Study Design: A single-center, ivermectin-controlled, double-blind, randomized, single-ascending-
dose study in Ghanaian adults infected with Onchocerca volvulus.

e Dosing and Sampling: Participants received a single oral dose of 2, 4, or 8 mg moxidectin. Plasma

samples were collected before dosing and at intervals up to 12-18 months post-dose.
¢ Analytical Method: Moxidectin plasma concentrations were determined using high-performance
liquid chromatography (HPLC) with fluorescence detection.

¢ Key Results: The study found that AUC and Cmax were dose-proportional. The mean terminal half-

lives were 20.6, 17.7, and 23.3 days for the 2, 4, and 8 mg doses, respectively, confirming its long-
lasting presence in the body.

Ivermectin Pharmacokinetics and Metabolite Activity

e Source: [2] [4]

e Study Design: Various studies in healthy volunteers and onchocerciasis patients, including analysis

of metabolite pharmacokinetics.
¢ Dosing and Sampling: Subjects typically received a single oral dose of 150 pg/kg or 12 mg. Blood
samples were collected over several days.
¢ Analytical Method: Ivermectin concentrations were historically measured using HPLC. A recent

study used HPLC to purify metabolites and then tested their activity in mosquito feeding assays [4].
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e Key Results: lvermectin is rapidly absorbed. Its half-life shows considerable inter-individual
variability. Recent research highlights that some of its oxidative metabolites (e.g., M1 and M4) have
long half-lives (over 54 hours) and contribute to sustained biological activity, such as mosquitocidal
effects [4].

Comparative Pharmacokinetics in a Preclinical Model

e Source: [5]

e Study Design: A comparative study in beagle dogs experimentally infected with the filarial parasite
Brugia pahangi.

¢ Dosing and Sampling: Dogs received a single oral dose of 250 ug/kg of either ivermectin or
moxidectin. Blood samples were collected from 0.5 hours up to 56 days post-treatment.

¢ Analytical Method: Plasma was analyzed by high-performance liquid chromatography (HPLC).

¢ Key Results: This study provided direct comparative data, showing moxidectin's significantly higher
volume of distribution and longer half-life compared to ivermectin, consistent with its higher
lipophilicity.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the general workflow for conducting and analyzing these types of

pharmacokinetic studies, as reflected in the cited research.
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Key Interpretations of the Data

The experimental data reveals critical differences that inform clinical use:

¢ Longer Half-life of Moxidectin: Moxidectin's half-life of approximately 3 weeks is substantially
longer than ivermectin's half-life of about 1-3 days. This directly supports the finding that a single
dose of moxidectin suppresses skin microfilariae for a longer duration than ivermectin, a key efficacy
advantage in onchocerciasis control [1] [3].

e Impact of Lipophilicity: Moxidectin's higher lipophilicity (Log P) contributes to its larger volume of
distribution, indicating greater tissue penetration and storage (e.g., in adipose tissue). This serves
as a reservoir, leading to slower elimination and a longer terminal half-life [3].

¢ Clinical Efficacy Correlation: The pharmacokinetic properties directly translate to clinical outcomes.
The sustained plasma levels of moxidectin correlate with its superior and prolonged suppression of
skin microfilariae density compared to ivermectin, as observed in clinical trials [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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